![molecular formula C15H16ClN5O3 B2596314 (3-((5-cloropiridin-2-il)oxi)pirrolidin-1-il)(6,7-dihidro-5H-pirazolo[5,1-b][1,3]oxazin-3-il)metanona CAS No. 2034575-71-6](/img/structure/B2596314.png)
(3-((5-cloropiridin-2-il)oxi)pirrolidin-1-il)(6,7-dihidro-5H-pirazolo[5,1-b][1,3]oxazin-3-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone is a heterocyclic organic molecule It is characterized by the presence of a pyrrolidine ring, a pyrazolo[5,1-b][1,3]oxazine ring, and a chloropyrimidine moiety
Aplicaciones Científicas De Investigación
Pharmacological Applications
The compound's diverse structural components suggest several pharmacological applications:
Anticancer Activity
Research indicates that derivatives containing similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with pyrrolidine and pyrazole rings have demonstrated activity against breast cancer cells (MCF-7) with GI50 values lower than that of standard treatments like erlotinib .
Glucokinase Activation
This compound has been identified as a partial activator of glucokinase (GK), which is crucial for glucose metabolism. GK activators are being explored as potential treatments for type 2 diabetes due to their ability to enhance insulin secretion in response to glucose.
Antimicrobial Properties
Compounds with chloropyrimidine derivatives are known for their antibacterial and antiviral activities. The integration of this moiety into the compound may enhance its efficacy against various pathogens.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to or derived from the target compound:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Synthesis of the pyrazolo[5,1-b][1,3]oxazine ring: This step involves the reaction of hydrazine derivatives with suitable carbonyl compounds.
Attachment of the chloropyrimidine moiety: This is usually done via nucleophilic substitution reactions where the pyrimidine ring is chlorinated using reagents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo[5,1-b][1,3]oxazine ring, potentially opening the ring structure.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Reduced forms of the pyrazolo[5,1-b][1,3]oxazine ring.
Substitution: Various substituted derivatives of the chloropyrimidine moiety.
Mecanismo De Acción
The mechanism of action of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. For example, as a WRN helicase inhibitor, it binds to the active site of the enzyme, preventing it from unwinding DNA strands . This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
- (3-((5-bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
- (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
Uniqueness
The uniqueness of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone lies in its specific substitution pattern and the presence of the chloropyrimidine moiety, which can significantly influence its biological activity and chemical reactivity compared to its analogs.
Actividad Biológica
The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone is a synthetic organic molecule with potential pharmacological applications. Its structure incorporates several functional groups, including a pyrrolidine ring and a chloropyrimidine moiety, which may influence its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into key components:
Component | Description |
---|---|
Pyrrolidine Ring | A five-membered nitrogen-containing ring that may enhance binding to biological targets. |
Chloropyrimidine Moiety | A substituted pyrimidine that can participate in various chemical interactions. |
Pyrazolo[5,1-b][1,3]oxazine Structure | This bicyclic structure is often associated with bioactive compounds and may contribute to the compound's potency. |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within biological systems. Similar compounds have been shown to exhibit activity through various mechanisms:
- Enzyme Inhibition : Compounds containing pyrimidine and pyrazole rings often inhibit kinases or other enzymes involved in cell signaling pathways.
- Receptor Binding : The structural features may allow for effective binding to specific receptors, influencing cellular responses.
- Anticancer Activity : Research indicates that related compounds can induce apoptosis in cancer cells by targeting cell cycle regulators such as CDK2.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives similar to our compound. The results showed significant growth inhibition in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines with IC50 values as low as 6 nM for the most potent compounds . The mechanism involved CDK2 inhibition, leading to disrupted cell cycle progression and apoptosis.
Case Study 2: Enzymatic Inhibition
Another study focused on the inhibitory effects of chlorinated pyrimidines on various kinases. Compounds similar to our target demonstrated effective inhibition of CDK2/cyclin A2 complexes, suggesting potential for development as targeted cancer therapies .
Comparative Analysis
To better understand the unique properties of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
Chlorinated Pyrimidines | Chlorine-substituted pyrimidines | Anticancer properties via kinase inhibition |
Pyrazolo Derivatives | Pyrazole rings with various substitutions | Antimicrobial and anticancer activities |
Other Pyrrolidine Derivatives | Pyrrolidine structures with diverse substituents | CNS stimulant effects |
Propiedades
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3/c16-10-6-17-15(18-7-10)24-11-2-4-20(9-11)13(22)12-8-19-21-3-1-5-23-14(12)21/h6-8,11H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNKHPQREQXSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.